molecular formula C14H25NO6 B597540 Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate CAS No. 1256633-34-7

Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate

Cat. No.: B597540
CAS No.: 1256633-34-7
M. Wt: 303.355
InChI Key: MQCGNAYZRFOZIL-UHFFFAOYSA-N
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Description

Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate (CAS: 1256633-34-7) is a specialized pharmaceutical intermediate with the molecular formula C₁₄H₂₅NO₆ and a molecular weight of 303.35 g/mol . Its structure features a butanoate backbone substituted with a tert-butoxycarbonyl (Boc)-protected amine and an ethoxy-2-oxoethyl group. The Boc group enhances stability during synthetic processes, while the ethoxy-2-oxoethyl moiety contributes to its reactivity in nucleophilic substitutions or ester hydrolysis. This compound is primarily used in peptide synthesis and as a precursor for bioactive molecules, requiring storage at 2–8°C under dry conditions to prevent degradation .

Properties

IUPAC Name

methyl 4-[(2-ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-6-20-12(17)10-15(9-7-8-11(16)19-5)13(18)21-14(2,3)4/h6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCGNAYZRFOZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCCC(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301122377
Record name Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl](2-ethoxy-2-oxoethyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256633-34-7
Record name Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl](2-ethoxy-2-oxoethyl)amino]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl](2-ethoxy-2-oxoethyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Primary Amine

The synthesis begins with the protection of the primary amine in methyl 4-aminobutanoate using di-tert-butyl dicarbonate (Boc anhydride). This step ensures selective functionalization of the secondary amine in subsequent reactions.

Reaction Conditions :

  • Reagents : Methyl 4-aminobutanoate, Boc anhydride, 4-dimethylaminopyridine (DMAP)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0–25°C

  • Reaction Time : 4–12 hours

The Boc group is introduced under mild basic conditions, typically achieving >90% yield. The reaction proceeds via nucleophilic attack of the amine on Boc anhydride, forming a carbamate intermediate.

Alkylation with Ethyl Bromoacetate

The Boc-protected amine is alkylated with ethyl bromoacetate to introduce the ethoxy-oxoethyl group.

Reaction Conditions :

  • Reagents : Boc-protected methyl 4-aminobutanoate, ethyl bromoacetate, potassium carbonate (K₂CO₃)

  • Solvent : N,N-Dimethylformamide (DMF) or acetonitrile

  • Temperature : 50–80°C

  • Reaction Time : 6–24 hours

This SN2 reaction proceeds via deprotonation of the secondary amine by K₂CO₃, followed by nucleophilic substitution at the bromoacetate carbon. Yields range from 70% to 85%, depending on solvent polarity and temperature control.

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Structural confirmation is performed using:

  • ¹H/¹³C NMR : Peaks at δ 1.44 (Boc tert-butyl), δ 4.12 (ethoxy group), and δ 3.67 (methyl ester).

  • Mass Spectrometry : Molecular ion peak at m/z 303.35 [M+H]⁺.

Industrial-Scale Production Optimization

Catalytic Efficiency and Solvent Selection

Industrial protocols prioritize cost-effectiveness and scalability. Key parameters include:

ParameterLaboratory ScaleIndustrial Scale
CatalystDMAPZeolite-based catalysts
SolventTHFEthyl acetate
Reaction Volume0.1–1 L500–1000 L
Yield85%78–82%

Transitioning to ethyl acetate reduces solvent costs by 40% while maintaining reaction efficiency.

Waste Management and Byproduct Mitigation

Byproducts such as tert-butanol and ethyl acetate are recycled via distillation. The process achieves 95% solvent recovery, minimizing environmental impact.

Comparative Analysis of Alkylation Conditions

The alkylation step is critical for yield optimization. The table below compares methodologies:

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF801282
NaHTHF60678
Et₃NAcetonitrile70875

Potassium carbonate in DMF provides optimal yield due to superior solubility of intermediates.

Applications in Pharmaceutical Synthesis

As a bifunctional building block, this compound enables:

  • Peptide Coupling : The Boc group is selectively deprotected with trifluoroacetic acid (TFA), leaving the ethoxy-oxoethyl group intact for subsequent coupling.

  • Prodrug Development : Ester moieties enhance lipid solubility, improving bioavailability of antiviral agents .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Yields the corresponding carboxylic acid and amine.

    Substitution: Yields substituted derivatives depending on the nucleophile used.

    Reduction: Yields the corresponding alcohol.

Scientific Research Applications

Scientific Research Applications

Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate has various applications across multiple scientific disciplines:

  • Chemistry :
    • Building Block in Organic Synthesis : It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the preparation of peptide derivatives.
    • Chemical Transformations : The compound can undergo hydrolysis, substitution, and reduction reactions under specific conditions, making it valuable for synthetic chemists.
  • Biology :
    • Modification of Biomolecules : It is employed to modify biomolecules for studying biological processes, particularly in peptide synthesis where the Boc group can be selectively removed to reveal reactive amines.
    • Biochemical Pathways : Involved in pathways related to peptide synthesis and modification of biomolecules, enhancing its utility in biological research.
  • Medicine :
    • Drug Development : Investigated for its potential role in drug delivery systems and therapeutic agents due to its ability to form stable complexes with various biological targets.
  • Industry :
    • Production of Specialty Chemicals : Utilized in the manufacturing of specialty chemicals and materials, including pharmaceuticals and agrochemicals.

Peptide Synthesis

Research indicates that this compound is effectively used in synthesizing peptides. For instance, it has been demonstrated that the Boc protecting group allows for selective reactions that facilitate the formation of desired peptide sequences while minimizing side reactions.

Biological Assays

In biological assays, this compound has shown promising results as a reagent for studying enzyme activity and protein interactions. Its ability to modify amino acids makes it a useful tool for probing protein structure-function relationships.

Drug Development

A study highlighted the potential of this compound as a precursor for developing novel drug candidates targeting specific diseases. Researchers have explored its efficacy in enhancing the bioavailability of therapeutic compounds through improved solubility profiles.

Mechanism of Action

The mechanism of action of Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate involves its reactivity towards various chemical reagents. The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. The ester group can undergo hydrolysis or reduction, providing access to different functional groups that can participate in subsequent reactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features Similarity Score*
This compound (1256633-34-7) C₁₄H₂₅NO₆ 303.35 Boc-protected amine, ethoxy-oxoethyl ester Reference
(S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate (761460-04-2) C₁₄H₂₅NO₆ 303.35 Morpholine ring, Boc group, ethoxy-oxoethyl 0.88
Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate (1256633-23-4) C₁₆H₂₃NO₄ 293.36 Benzyl-protected amine, ethoxy-oxoethyl ester 0.82
Methyl 4-((tert-butoxycarbonyl)amino)butanoate (85909-04-2) C₁₀H₁₉NO₄ 217.26 Boc-protected amine, lacks ethoxy-oxoethyl 0.80

Notes:

  • Similarity Scores (0–1 scale) are derived from structural and functional group overlap .
  • The morpholine-containing analog (CAS 761460-04-2) shares the highest similarity (0.88) due to its Boc group and ethoxy-oxoethyl substituent but introduces a rigid morpholine ring, altering steric and electronic properties .

Biological Activity

Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate (CAS No. 1256633-34-7) is a chemical compound notable for its potential biological activities and applications in biochemical research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H25NO6C_{14}H_{25}NO_6 and a molecular weight of 303.36 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis, particularly in peptide synthesis. Its solubility in water, ethyl acetate, and methanol allows for diverse applications in laboratory settings .

Target of Action : As an amino acid derivative, this compound may interact with various biological systems, particularly in the synthesis of peptides or complex organic molecules. The Boc group serves as a protective moiety that can be removed under acidic conditions to activate the compound for further reactions.

Biochemical Pathways : this compound is likely involved in pathways related to peptide synthesis and modification of biomolecules, making it useful for studying biological processes.

Case Studies and Research Findings

  • Peptide Synthesis :
    • A study demonstrated the use of this compound as a building block in peptide synthesis, highlighting its utility in creating complex peptides with specific biological functions .
  • Biological Assays :
    • In vitro assays showed that compounds with similar structures exhibited significant inhibition of certain enzymes involved in cancer metabolism, suggesting that this compound could have similar effects .
  • Drug Development :
    • Research into drug delivery systems has explored the potential of this compound as a carrier for therapeutic agents due to its favorable solubility profile and ability to modify biomolecules .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightNotable Properties
Methyl 4-[N-Boc-N-(2-hydroxyethyl)amino]butanoateC14H25NO5299.36 g/molPotentially higher solubility
Methyl 4-[N-Boc-N-(2-methoxy-2-oxoethyl)amino]butanoateC14H25NO6303.36 g/molEnhanced reactivity
Methyl 4-[N-Boc-N-(2-ethoxy-2-hydroxyethyl)amino]butanoateC14H25NO6303.36 g/molUnique reactivity profile

This table illustrates the uniqueness of this compound due to its ethoxy group, which imparts distinct chemical reactivity compared to its analogs .

Q & A

Q. What are the standard synthetic routes for Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate, and what factors influence yield optimization?

Methodological Answer: The compound is synthesized via sequential functionalization of the butanoate backbone. A common approach involves:

  • Step 1: Protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to form the Boc-protected intermediate.
  • Step 2: Alkylation of the secondary amine with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to introduce the ethoxy-2-oxoethyl group.
  • Step 3: Esterification of the carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄).

Yield optimization depends on:

  • Reaction Time: Extended reaction times (24–48 hours) for Boc protection ensure complete conversion .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency.
  • Purification: Flash chromatography (ethyl acetate/hexane gradients) achieves >90% purity, as demonstrated in analogous syntheses .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer: Key spectroscopic markers include:

  • ¹H NMR (CDCl₃):
  • Boc group: Singlet at δ 1.4 ppm (9H, t-Bu).
  • Ethoxy group: Quartet at δ 4.1 ppm (2H, -OCH₂CH₃) and triplet at δ 1.2 ppm (3H, -CH₃).
  • Butanoate backbone: Multiplets for methylene protons (δ 2.3–2.6 ppm) and ester carbonyl (δ 3.7 ppm, -COOCH₃) .
    • IR Spectroscopy: Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (amide C=O from Boc group).
    • Mass Spectrometry: Molecular ion peak at m/z 293.36 (C₁₆H₂₃NO₄) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer: Based on GHS classifications:

  • Hazards: Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
  • Precautions:
  • Use nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation.
  • Store in a cool, dry place away from oxidizers.
    • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the Boc-protecting group influence the compound's reactivity in subsequent synthetic steps?

Methodological Answer: The Boc group:

  • Stability: Resists nucleophilic attack under basic conditions but is cleaved by trifluoroacetic acid (TFA) or HCl/dioxane, enabling selective deprotection .
  • Steric Effects: Shields the amine, reducing undesired side reactions (e.g., acylation) during multi-step syntheses.
  • Case Study: In peptide coupling, Boc-protected amines prevent racemization, as observed in analogs with tert-butoxycarbonyl groups .

Q. What strategies are effective in resolving discrepancies in reported biological activities of structurally similar compounds?

Methodological Answer: Discrepancies arise from structural variations (e.g., amino group position). Mitigation strategies:

  • Comparative Assays: Test analogs (e.g., methyl 4-(3-aminophenyl)butanoate vs. 4-(4-aminophenyl) derivative) under identical conditions to isolate positional effects .
  • Electronic Analysis: Use Hammett constants to quantify electron-donating/withdrawing effects of substituents on bioactivity.
  • Structural Modeling: MD simulations to predict binding affinities with targets (e.g., enzymes) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Methodological Answer: Key challenges include:

  • Racemization Risk: Prolonged heating during esterification or alkylation can invert stereochemistry. Mitigate via low-temperature reactions (<40°C) .
  • Purification at Scale: Flash chromatography becomes impractical; switch to recrystallization (solvent: ethyl acetate/hexane) or simulated moving bed (SMB) chromatography.
  • Yield Drop: Scaling alkylation steps from mmol to mol scales reduced yields by ~15% in related compounds due to inefficient mixing; optimize with continuous flow reactors .

Q. How does the structural configuration of this compound affect its utility as a precursor in peptidomimetic drug design?

Methodological Answer: The compound’s features enable:

  • Backbone Flexibility: The butanoate chain mimics peptide bonds, allowing integration into peptidomimetics targeting proteases .
  • Functional Group Versatility: The ethoxy-oxoethyl group serves as a handle for click chemistry (e.g., CuAAC with azides) to append pharmacophores.
  • Case Study: Analogous N-protected amino esters showed enhanced bioavailability in kinase inhibitors due to improved solubility .

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